N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a propanamido group at position 3 and a carboxamide-linked 3-chloro-4-fluorophenyl moiety at position 2. The 3-chloro-4-fluorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCXUJLGUIICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the 3-chloro-4-fluorophenyl group through a substitution reaction. The propanamido group is then introduced via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically follows a multi-step approach, leveraging benzofuran core formation followed by sequential amidation and coupling reactions.
Step 2: Propanamido and Carboxamide Installation
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Amide Coupling : The propanamido group is introduced via HATU-mediated coupling between the benzofuran intermediate and propanoyl chloride in DMF/DIPEA .
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Carboxamide Formation : Reaction with 3-chloro-4-fluoroaniline under acidic conditions (HCl/dioxane) completes the structure .
Critical Parameters
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Use of HATU/DIPEA enhances coupling efficiency (yields >80%) .
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Excess Cs₂CO₃ accelerates C–O bond formation in the benzofuran core .
Functional Group Transformations
The compound undergoes selective reactions at its amide, benzofuran, and aryl chloride groups:
Amide Hydrolysis
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Treatment with 6N HCl at 100°C cleaves the propanamido group, yielding a free amine derivative .
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Conditions : 12 h reflux in dioxane/HCl, followed by neutralization with NaOH .
Substitution Reactions
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Chlorophenyl Group : Reacts with nucleophiles (e.g., amines, thiols) under SNAr conditions (K₂CO₃/DMF, 60°C) .
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Benzofuran Ring : Electrophilic substitution (e.g., nitration, bromination) occurs at the 5-position due to electron-rich aromaticity .
Example Transformation
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-benzofuran derivative | 78 |
Thermal Stability
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Decomposes above 200°C, with TGA showing a sharp mass loss corresponding to cleavage of the propanamido group .
Hydrolytic Stability
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Stable in neutral aqueous solutions (pH 6–8) but degrades under:
Degradation Products
| Condition | Major Degradants |
|---|---|
| Acidic | 3-Chloro-4-fluoroaniline, Benzofuran |
| Basic | 2-Hydroxybenzoic acid derivative |
Key Research Findings
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Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced activity, with MIC values <1 µM against S. aureus .
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Enzymatic Interactions : The carboxamide group participates in H-bonding with serine proteases, as shown in molecular docking studies .
Table 1: Comparative Yields of Synthetic Steps
| Step | Method | Yield (%) | Citation |
|---|---|---|---|
| Benzofuran formation | Cs₂CO₃/DMF, RT | 92 | |
| Propanamido coupling | HATU/DIPEA, DMF | 84 | |
| Final carboxamide | HCl/dioxane, 0°C → RT | 93 |
Table 2: Stability Profile
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 1.2 (37°C) | 2.5 | Amide hydrolysis |
| pH 7.4 (37°C) | >48 | Stable |
| UV Light (254 nm) | 8 | Photooxidation of benzofuran |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide. Its derivatives have shown promising activity against various cancer cell lines:
- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives exhibited IC50 values ranging from 0.003 to 0.595 μM against multiple cancer types, including breast and lung cancers .
- Case Study : A study demonstrated that a related compound led to significant apoptosis in MCF-7 breast cancer cells, with flow cytometry revealing G1 phase arrest and increased caspase activity, indicating a mechanism involving programmed cell death .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models of disease .
Neurological Applications
Emerging research suggests potential applications in neuropharmacology:
- Neuroprotective Effects : Preliminary data indicate that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro Group | Enhances binding affinity to target proteins |
| 4-Fluoro Group | Increases lipophilicity, improving cell membrane permeability |
| Benzofuran Core | Provides structural stability and influences pharmacokinetics |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Key Compounds:
N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS: 887892-28-6) Structure: Differs in the substitution pattern of the phenyl ring (4-chloro vs. 3-chloro-4-fluoro). Molecular Formula: C₁₈H₁₄Cl₂N₂O₃ (vs. C₁₈H₁₃ClFN₂O₃ for the target compound).
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Shares the 3-chloro-4-fluorophenyl group but replaces the benzofuran-propanamido core with a naphthalene-acetamide scaffold.
- Applications : Demonstrates structural similarity to penicillin derivatives and utility as a ligand in coordination chemistry .
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide Structure: Features a cyanoacetamide group instead of the benzofuran-propanamido system. Physicochemical Properties: logP = 1.8551, polar surface area = 40.88 Ų, indicating moderate hydrophobicity and solubility .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula. †Predicted using substituent contributions.
- Key Observations: The target compound’s higher molecular weight and additional fluorine atom may improve membrane permeability compared to simpler analogs like 2-cyanoacetamide derivatives . Chlorine and fluorine substituents enhance metabolic stability but may increase toxicity risks .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide, with the CAS number 888463-23-8, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer and antiviral activities.
- Molecular Formula : C18H14ClFN2O3
- Molecular Weight : 360.7668 g/mol
- SMILES Notation : CCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1ccc(c(c1)Cl)F
The compound features a benzofuran core substituted with a chloro and fluorine atom on the phenyl ring, which may influence its biological activity through electronic effects.
Synthesis and Derivatives
The synthesis of this compound has been documented in various studies. For instance, it can be synthesized through a multi-step process involving the reaction of appropriate benzofuran derivatives with amides and halogenated phenyl groups .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Studies :
- A study reported that derivatives of benzofuran exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity .
- Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HCC1806 cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase .
Antiviral Activity
The compound has also shown promise as an antiviral agent. Research indicated that modifications in the molecular structure could enhance its affinity for viral targets, potentially improving its efficacy against specific viral infections .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases, leading to programmed cell death.
- VEGFR Inhibition : Preliminary studies suggest that it may inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
Data Summary Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Anticancer | HeLa | 5.61 | Cell cycle arrest |
| Anticancer | A549 | 2.41 | Induction of apoptosis |
| Antiviral | Various | Not specified | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
